Einecs 279-338-8
Description
EINECS 279-338-8 is a chemical compound with the molecular formula C₁₅H₂₀Cl₂NO₂·ClH, a molecular weight of 399.15 g/mol, and the InChIKey BOQPKXYQMGPZCT-UHFFFAOYSA-M . The compound’s complexity score is 338, with a heavy atom count of 21.
Properties
CAS No. |
79893-44-0 |
|---|---|
Molecular Formula |
C15H20Cl3NO2 |
Molecular Weight |
352.7 g/mol |
IUPAC Name |
2-[2-(3,5-dichloro-2-methoxyphenoxy)ethyl]-1-ethyl-3,4-dihydro-2H-pyrrol-1-ium;chloride |
InChI |
InChI=1S/C15H20Cl2NO2.ClH/c1-3-18-7-4-5-12(18)6-8-20-14-10-11(16)9-13(17)15(14)19-2;/h7,9-10,12H,3-6,8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
BOQPKXYQMGPZCT-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CCCC1CCOC2=C(C(=CC(=C2)Cl)Cl)OC.[Cl-] |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 279-338-8 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific reagents and conditions employed .
Scientific Research Applications
Einecs 279-338-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Industrially, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of Einecs 279-338-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
Structural Flexibility : this compound exhibits 6 rotatable bonds , significantly higher than CAS 918538-05-3 (0 rotatable bonds), suggesting greater conformational variability. This property may influence bioavailability and metabolic pathways .
Toxicity Inference : Compounds with ≥70% Tanimoto similarity (e.g., CAS 918538-05-3) are viable candidates for read-across predictions. For instance, if CAS 918538-05-3 exhibits hepatotoxicity, this compound might share similar risks due to shared chlorine substituents and heterocyclic motifs .
Limitations and Contradictions
- Data Gaps : Specific toxicological data for this compound are absent in the reviewed literature, necessitating reliance on computational models.
Research Implications
The RASAR model’s ability to map 1,387 labeled compounds to 33,000 EINECS substances highlights the efficiency of similarity-based approaches in regulatory toxicology . For this compound, this model enables rapid hazard assessment by leveraging analogs like CAS 918538-05-3, reducing reliance on costly in vivo testing. Future studies should prioritize experimental validation of predicted properties, particularly for high-priority compounds identified via read-across.
Q & A
Basic Research Questions
Q. What are the optimal synthesis protocols for EINECS 279-338-8, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves chlorination of precursor molecules under controlled anhydrous conditions. Key parameters include temperature (60–80°C), stoichiometric ratios of reagents (e.g., 1:1.2 for primary reactants), and inert gas purging to prevent hydrolysis. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with a hexane/ethyl acetate gradient. Yield optimization requires iterative adjustment of solvent polarity and catalyst loading .
- Data Consideration : Track molar ratios, reaction time, and purification efficiency. Compare yields across trials to identify outliers.
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer : Use a multi-technique approach:
- NMR (¹H/¹³C) : Confirm molecular structure via chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm) and coupling patterns.
- FT-IR : Identify functional groups (e.g., C-Cl stretches at 550–750 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight (399.15 g/mol) and isotopic patterns. Cross-reference data with computational predictions (e.g., Gaussian software) to resolve ambiguities .
- Data Contradiction Tip : If spectral data conflicts, re-examine sample purity, solvent interactions, or calibration standards.
Advanced Research Questions
Q. How can density functional theory (DFT) models predict this compound’s reactivity in non-aqueous catalytic systems?
- Methodological Answer :
- Computational Setup : Optimize geometry using B3LYP/6-311+G(d,p) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Validation : Compare DFT-predicted reaction pathways (e.g., activation energies) with experimental kinetic data. Use software like Gaussian or ORCA for reproducibility .
- Data Analysis : Apply statistical error metrics (e.g., RMSD) to assess model accuracy. Address discrepancies by refining basis sets or incorporating solvent effects.
Q. What statistical frameworks resolve contradictions in solubility data for this compound across polar vs. non-polar solvents?
- Methodological Answer :
- Experimental Design : Measure solubility via gravimetric analysis in solvents (e.g., DMSO, hexane) at 25°C. Control for temperature, agitation, and saturation time.
- Statistical Approach : Use ANOVA to compare means across solvent groups. Apply Tukey’s HSD post-hoc test to identify significant differences. For outliers, assess solvent purity or hygroscopicity .
- Data Interpretation : If polarity-solubility trends deviate (e.g., higher solubility in hexane than DMSO), investigate hydrogen-bonding disruptions or crystalline polymorphism.
Q. How do steric and electronic effects influence this compound’s hydrogen-bonding interactions in supramolecular assemblies?
- Methodological Answer :
- Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water). Analyze X-ray diffraction data to map hydrogen bonds (e.g., Cl···H-N interactions).
- Thermodynamic Analysis : Calculate binding constants (Ka) via UV-Vis titration. Correlate with computational electrostatic potential maps .
- Advanced Tip : Use multivariate regression to disentangle steric (e.g., substituent bulk) vs. electronic (e.g., Hammett σ values) contributions.
Methodological Best Practices
- Data Reproducibility : Document all experimental parameters (e.g., humidity, instrument calibration) in supplemental materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Compliance : Disclose conflicts of interest and obtain institutional approval for human/animal studies if applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
